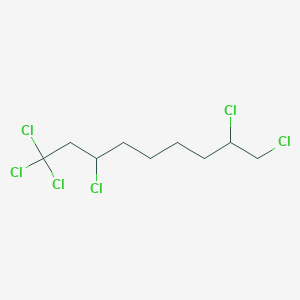
1,1,1,3,8,9-Hexachlorononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,8,9-Hexachlorononane is a chlorinated hydrocarbon with the molecular formula C9H12Cl6. This compound is characterized by the presence of six chlorine atoms attached to a nonane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
Métodos De Preparación
The synthesis of 1,1,1,3,8,9-Hexachlorononane typically involves the chlorination of nonane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
1,1,1,3,8,9-Hexachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of chlorinated carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or ammonia (NH3), leading to the replacement of chlorine atoms with hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
1,1,1,3,8,9-Hexachlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons and their reactivity.
Biology: Research on the biological effects of chlorinated hydrocarbons often involves this compound to understand its impact on living organisms.
Medicine: Although not commonly used directly in medicine, studies on its toxicity and environmental persistence contribute to the development of safer chemical alternatives.
Industry: It is utilized in the production of other chlorinated compounds and as an intermediate in the synthesis of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,8,9-Hexachlorononane involves its interaction with biological membranes and enzymes. The compound’s lipophilicity allows it to integrate into cell membranes, disrupting their structure and function. Additionally, it can inhibit enzyme activity by binding to active sites, leading to metabolic disturbances.
Comparación Con Compuestos Similares
1,1,1,3,8,9-Hexachlorononane can be compared to other chlorinated hydrocarbons such as:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but with a shorter carbon chain, making it less lipophilic and less persistent in the environment.
1,1,2,2,3,3-Hexachloropropane: Another chlorinated hydrocarbon with different chlorine atom positions, affecting its reactivity and biological impact.
Octachloropropane: Contains more chlorine atoms, leading to higher stability and resistance to degradation.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and applications.
Propiedades
Número CAS |
865306-21-4 |
|---|---|
Fórmula molecular |
C9H14Cl6 |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
1,1,1,3,8,9-hexachlorononane |
InChI |
InChI=1S/C9H14Cl6/c10-6-8(12)4-2-1-3-7(11)5-9(13,14)15/h7-8H,1-6H2 |
Clave InChI |
FLPYBWOIOHZULG-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(CCl)Cl)CC(CC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


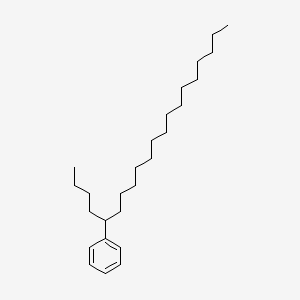
![Benzoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitro-](/img/structure/B13804209.png)

![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
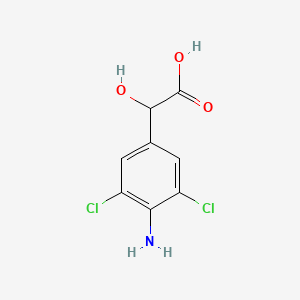
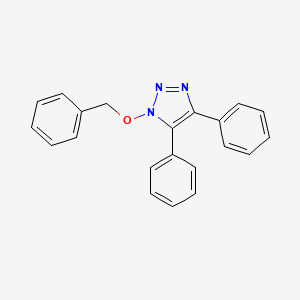
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13804266.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)
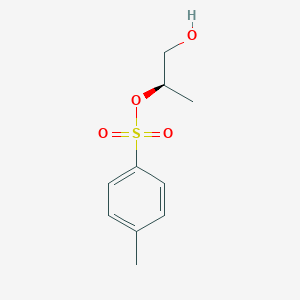

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
